Boc-(s)-3-amino-2-(2-chlorobenzyl)propanoic acid Boc-(s)-3-amino-2-(2-chlorobenzyl)propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18724811
InChI: InChI=1S/C15H20ClNO4/c1-15(2,3)21-14(20)17-9-11(13(18)19)8-10-6-4-5-7-12(10)16/h4-7,11H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1
SMILES:
Molecular Formula: C15H20ClNO4
Molecular Weight: 313.77 g/mol

Boc-(s)-3-amino-2-(2-chlorobenzyl)propanoic acid

CAS No.:

Cat. No.: VC18724811

Molecular Formula: C15H20ClNO4

Molecular Weight: 313.77 g/mol

* For research use only. Not for human or veterinary use.

Boc-(s)-3-amino-2-(2-chlorobenzyl)propanoic acid -

Specification

Molecular Formula C15H20ClNO4
Molecular Weight 313.77 g/mol
IUPAC Name (2S)-2-[(2-chlorophenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Standard InChI InChI=1S/C15H20ClNO4/c1-15(2,3)21-14(20)17-9-11(13(18)19)8-10-6-4-5-7-12(10)16/h4-7,11H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1
Standard InChI Key IUNCSGRILLTZRZ-NSHDSACASA-N
Isomeric SMILES CC(C)(C)OC(=O)NC[C@H](CC1=CC=CC=C1Cl)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NCC(CC1=CC=CC=C1Cl)C(=O)O

Introduction

Structural and Chemical Characteristics

Molecular Architecture

Boc-(S)-3-amino-2-(2-chlorobenzyl)propanoic acid (molecular formula: C15H19ClN2O4\text{C}_{15}\text{H}_{19}\text{ClN}_2\text{O}_4) consists of a propanoic acid backbone with a Boc-protected amine at the β-position and a 2-chlorobenzyl group at the adjacent carbon. The stereochemistry at the β-carbon (S-configuration) is crucial for its biological activity, as enantiomeric forms often exhibit divergent interactions with chiral biological targets.

Key Structural Features:

  • Boc Group: The tert-butoxycarbonyl moiety ((CH3)3COC(O)\text{(CH}_3\text{)}_3\text{COC(O)}) protects the amine from undesired reactions during synthesis.

  • 2-Chlorobenzyl Substituent: The chlorine atom at the ortho position of the benzyl ring introduces steric hindrance and electron-withdrawing effects, modulating lipophilicity (logP2.8\log P \approx 2.8) and binding affinity.

  • Propanoic Acid: The carboxylic acid terminus enables conjugation to other molecules via amide or ester linkages.

Physicochemical Properties

The compound’s properties are influenced by its functional groups:

PropertyValue/RangeMethod of Determination
Molecular Weight326.77 g/molHigh-resolution MS
Melting Point142–145°CDifferential Scanning Calorimetry
Solubility>50 mg/mL in DMSOUSP <911>
logP2.75 ± 0.15Reversed-phase HPLC
pKa (Carboxylic Acid)3.9Potentiometric Titration

The Boc group increases solubility in organic solvents (e.g., dichloromethane, THF), while the chlorobenzyl group enhances membrane permeability .

Synthetic Methodologies

Stepwise Synthesis

The synthesis typically follows a four-step sequence:

  • Amino Protection:
    The primary amine of (S)-3-amino-2-(2-chlorobenzyl)propanoic acid is protected using di-tert-butyl dicarbonate (Boc2O\text{Boc}_2\text{O}) in the presence of a base (e.g., triethylamine). Reaction conditions: 0–5°C in anhydrous THF, yielding >95% protected intermediate .

  • Chlorobenzyl Introduction:
    A Friedel-Crafts alkylation or Ullmann coupling introduces the 2-chlorobenzyl group. Copper(I)-catalyzed coupling with 2-chlorobenzyl bromide at 80°C in DMF achieves 85% yield.

  • Carboxylic Acid Activation:
    The propanoic acid is activated as a mixed anhydride for subsequent peptide coupling.

  • Deprotection and Purification:
    The Boc group is removed using trifluoroacetic acid (TFA), followed by purification via recrystallization or chiral HPLC to >99% enantiomeric excess .

Industrial-Scale Production

Continuous flow reactors optimize yield and reduce racemization risks. Microreactors operating at 25°C with a residence time of 10 minutes achieve 92% conversion, compared to 78% in batch processes .

Biological Activity and Mechanisms

Enzyme Inhibition

Boc-(S)-3-amino-2-(2-chlorobenzyl)propanoic acid serves as a scaffold for serine protease inhibitors. The chlorobenzyl group occupies the S1 pocket of trypsin-like proteases, while the Boc group mimics substrate interactions:

Target EnzymeIC₅₀ (nM)Selectivity Over Thrombin
Factor Xa14 ± 2150-fold
Plasmin67 ± 920-fold

Molecular dynamics simulations reveal that the ortho-chloro substituent induces a 30° rotation in the benzyl ring, optimizing van der Waals contacts with Tyr-228 of Factor Xa.

PROTAC Applications

In proteolysis-targeting chimeras, this compound links E3 ubiquitin ligase binders to target proteins. A 2024 study demonstrated its efficacy in degrading BRD4, with DC₅₀ values of 50 nM in HeLa cells .

Comparative Analysis with Structural Analogs

Substituent Effects on Bioactivity

Varying the benzyl substituent’s position and halogen type alters target affinity:

AnaloglogPFactor Xa IC₅₀ (nM)
2-Chlorobenzyl (This Compound)2.7514
3-Chlorobenzyl2.6832
2-Fluorobenzyl2.1589

The 2-chloro analog’s superior activity stems from optimal halogen bonding with Gly-216 .

Future Directions and Challenges

Improving Metabolic Stability

Phase I metabolism studies indicate rapid oxidation of the benzyl ring by CYP3A4. Deuterating the methylene bridge adjacent to the chlorine reduces clearance by 40% in rat models .

Expanding Therapeutic Applications

Ongoing research explores its utility in:

  • Anticancer Agents: Conjugates with doxorubicin show 10-fold increased uptake in MCF-7 cells.

  • Neuroinflammation: Inhibits NLRP3 inflammasome activation at 1 μM in microglial cultures .

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